1-(3,4-Dihydroquinoxalin-1(2h)-yl)ethanone
Overview
Description
1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone typically involves the condensation of an appropriate amine with a carbonyl compound. One common method involves the reaction of 3,4-dihydroquinoxalin-2(1H)-one with ethanoyl chloride in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at low temperatures (10-15°C) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-dione, while reduction can produce 3,4-dihydroquinoxalin-2(1H)-one derivatives .
Scientific Research Applications
1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone has been studied for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Quinoxaline derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Some derivatives have been investigated for their anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some quinoxaline derivatives act as soluble guanylate cyclase (sGC) activators, which play a role in the nitric oxide signaling pathway. This interaction can lead to increased levels of cyclic guanosine monophosphate (cGMP), resulting in various physiological effects .
Comparison with Similar Compounds
3,4-Dihydroquinoxalin-2(1H)-one: A closely related compound with similar biological activities.
Quinoxaline-2,3-dione:
4-{(4-Methylphenyl)glycyl}-3,4-dihydroquinoxalin-2(1H)-one: A compound used in radiolabeling studies.
Uniqueness: 1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone is unique due to its specific structure, which allows for diverse chemical modifications and potential applications in various fields. Its ability to undergo multiple types of reactions and form a wide range of derivatives makes it a valuable compound for research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of various derivatives with diverse biological and chemical properties.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinoxalin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-8(13)12-7-6-11-9-4-2-3-5-10(9)12/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCUOMDKLGPXDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287105 | |
Record name | 1-(3,4-dihydroquinoxalin-1(2h)-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-92-5 | |
Record name | NSC48957 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3,4-dihydroquinoxalin-1(2h)-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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